molecular formula C10H16O3 B12588924 Methyl 3-(cyclohexyloxy)prop-2-enoate CAS No. 646516-60-1

Methyl 3-(cyclohexyloxy)prop-2-enoate

Cat. No.: B12588924
CAS No.: 646516-60-1
M. Wt: 184.23 g/mol
InChI Key: HXYZMSJZMGRLQJ-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexyloxy)prop-2-enoate is an α,β-unsaturated ester characterized by a cyclohexyloxy substituent attached to the prop-2-enoate backbone. The cyclohexyloxy group introduces steric bulk and hydrophobicity, which can influence solubility, stability, and interactions with biological targets.

Properties

CAS No.

646516-60-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 3-cyclohexyloxyprop-2-enoate

InChI

InChI=1S/C10H16O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

HXYZMSJZMGRLQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(cyclohexyloxy)prop-2-enoate typically involves the esterification of 3-(cyclohexyloxy)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(cyclohexyloxy)prop-2-enoic acid+methanolacid catalystmethyl 3-(cyclohexyloxy)prop-2-enoate+water\text{3-(cyclohexyloxy)prop-2-enoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(cyclohexyloxy)prop-2-enoic acid+methanolacid catalyst​methyl 3-(cyclohexyloxy)prop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexyloxy)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(cyclohexyloxy)prop-2-enoate has been investigated for its potential biological activities. Studies have indicated that it may possess:

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, certain derivatives demonstrated IC50 values ranging from 1.9 to 7.5 µg/mL against HCT-116 cells, indicating significant antiproliferative effects .

Agrochemical Applications

The compound has potential uses in agrochemicals as a precursor for developing herbicides or pesticides. Its chemical structure allows for modifications that can enhance its efficacy against specific pests or weeds.

Material Science

Due to its reactive double bond, this compound can be utilized in polymer chemistry to produce various polymers and copolymers with desirable physical properties. This application is particularly relevant in the development of coatings and adhesives.

Activity TypeDescriptionReference
AnticancerSelective toxicity towards MCF-7 and HCT-116 cells
Herbicidal PotentialEfficacy against specific weed speciesOngoing research
PolymerizationUsed as a monomer in polymer synthesisLaboratory studies

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
EsterificationCyclohexanol + Acrylic AcidVariable (60–85%)
Michael AdditionReaction with Michael acceptorsHigh (up to 90%)

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated various derivatives of this compound for their anticancer properties. The results indicated that specific structural modifications significantly enhanced cytotoxicity against colon cancer cells, suggesting potential for further development as an anticancer agent .

Case Study 2: Agrochemical Development

Research focused on modifying this compound to improve its herbicidal properties showed promising results in laboratory settings. The modifications led to increased effectiveness against target weed species while maintaining low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of methyl 3-(cyclohexyloxy)prop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active cyclohexyloxy group. This group can then interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance biological activity (e.g., antimicrobial) by increasing electrophilicity .
  • Hydrophobic Groups (e.g., cyclohexyloxy, naphthalenyl): Improve membrane permeability but reduce aqueous solubility .
  • Hydrogen-Bonding Groups (e.g., hydroxy): Increase polarity and interactions with enzymes or receptors .

Positional Isomerism :

  • Substituent position (ortho, meta, para) significantly impacts steric and electronic properties. For example, para-nitro derivatives exhibit stronger antibacterial activity than ortho analogs .

Biological Activity :

  • Compounds with bulky substituents (e.g., cyclohexyloxy) may exhibit unique pharmacokinetic profiles due to slower metabolic degradation.

Future Research Directions

Synthesis Optimization: Develop efficient routes for this compound, leveraging methods used for analogs (e.g., Knoevenagel condensation) .

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents to identify optimal configurations for target applications.

In Vivo Testing : Evaluate bioavailability, toxicity, and efficacy in model organisms.

Biological Activity

Methyl 3-(cyclohexyloxy)prop-2-enoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by an acrylate functional group and a cyclohexyl ether moiety. Its molecular formula is C12H18O3C_{12}H_{18}O_3, and its structure can be represented as follows:

Methyl 3 cyclohexyloxy prop 2 enoate\text{Methyl 3 cyclohexyloxy prop 2 enoate}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, studies indicate that similar compounds with acrylate moieties can act as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling .
  • Antioxidant Activity : Some derivatives of this compound exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cellular models .
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. This modulation can lead to altered cellular responses in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. The presence of the cyclohexyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Variations in substituents on the acrylate group have been correlated with changes in biological activity, indicating that specific functional groups can significantly influence potency and selectivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Anti-inflammatory Activity : A study demonstrated that derivatives with similar structures exhibited significant anti-inflammatory effects in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cytotoxicity Against Cancer Cell Lines : Research has shown that this compound possesses cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency .
  • In Vitro Studies on Enzyme Inhibition : In vitro assays revealed that the compound inhibits COX-1 and COX-2 enzymes with varying selectivity, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Biological ActivityTest System/ModelIC50/ED50 ValueReference
COX-1 InhibitionEnzymatic Assay0.5 µM
COX-2 InhibitionEnzymatic Assay0.32 µM
Cytotoxicity (Cancer Cells)MCF-7 Breast Cancer Cells25 µM
Cytotoxicity (Colon Cancer)HT29 Colon Cancer Cells15 µM
Antioxidant ActivityDPPH AssayIC50 = 20 µM

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